Cleistanthin B
Overview
Description
Cleistanthin B is a naturally occurring arylnaphthalene lignan lactone glycoside derived from the plant Cleistanthus collinus, which belongs to the family Euphorbiaceae . This compound is known for its various pharmacological activities, including antihypertensive, antitumor, and diuretic effects . This compound has been studied for its potential therapeutic applications, particularly in the treatment of hypertension and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cleistanthin B can be synthesized through a series of chemical reactions involving the isolation of diphyllin, followed by glycosylation to form the glycoside . The synthetic route typically involves the use of protecting groups to ensure selective reactions at specific sites on the molecule. The glycosylation step is often carried out using glycosyl donors and catalysts under controlled conditions to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the leaves of Cleistanthus collinus. The extraction process includes solvent extraction, followed by purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to obtain the desired product with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Cleistanthin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties or to study its chemical behavior.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
Cleistanthin B has been extensively studied for its scientific research applications in various fields:
Mechanism of Action
Cleistanthin B exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound induces apoptosis in cancer cells by causing G1 cell cycle arrest and inhibiting DNA synthesis.
Antihypertensive Activity: The compound acts as an alpha-adrenergic receptor blocker, reducing blood pressure by inhibiting the vasoconstrictive effects of catecholamines.
Antiviral Activity: this compound inhibits the replication of enveloped RNA and DNA viruses by blocking the vacuolar ATPase, which is essential for viral entry and replication.
Comparison with Similar Compounds
- Cleistanthin A
- Diphyllin
- Helioxanthin 8-1
- Helioxanthin 5-4-2
Cleistanthin B’s unique combination of pharmacological activities and its potential therapeutic applications make it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-benzo[f][2]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26O12/c1-33-16-6-12-13(7-17(16)34-2)25(39-27-24(31)23(30)22(29)19(8-28)38-27)14-9-35-26(32)21(14)20(12)11-3-4-15-18(5-11)37-10-36-15/h3-7,19,22-24,27-31H,8-10H2,1-2H3/t19-,22-,23+,24-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGIWVGXMRUMNA-WBYCZGBQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC4C(C(C(C(O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)COC3=O)C5=CC6=C(C=C5)OCO6)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014455 | |
Record name | Cleistanthin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30021-77-3 | |
Record name | Cleistanthin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30021-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cleistanthin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030021773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cleistanthin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501014455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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